![molecular formula C22H19NO2 B186634 3-Trityl-1,3-oxazolidin-5-one CAS No. 115011-73-9](/img/structure/B186634.png)
3-Trityl-1,3-oxazolidin-5-one
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Description
3-Trityl-1,3-oxazolidin-5-one is a chemical compound with the molecular formula C22H19NO2 . It has a molecular weight of 329.391760 g/mol . This compound is part of the oxazolidinone class .
Synthesis Analysis
The synthesis of oxazolidinones, including 3-Trityl-1,3-oxazolidin-5-one, has been a topic of interest in the field of organic chemistry. Seebach et al. were pioneers in the synthesis of unnatural amino acids via the stereoselective alkylation of imidazolodinones and oxazolidinones followed by ring opening . More recent methods for the synthesis of the 1,3-oxazolidin-2-one ring have been summarized in a microreview .Molecular Structure Analysis
The molecular structure of 3-Trityl-1,3-oxazolidin-5-one consists of a five-membered oxazole ring connected to an aliphatic side chain . The structure of this compound and other oxazolidinones can adopt various conformations .Chemical Reactions Analysis
In the context of glycation reactions, less stable amino-acid-derived Schiff bases rearrange into more stable ketoamines or Amadori products. These Schiff bases can be stabilized through complexation with metal ions, or through intramolecular cyclization to form more stable and reversible cyclic isomers, such as oxazolidin-5-ones . These intermediates can be easily detected relative to Schiff bases due to their higher stability .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Trityl-1,3-oxazolidin-5-one include a melting point of 153-155 °C . The compound has a density of 1.208±0.06 g/cm3 .Safety and Hazards
Future Directions
Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential . Future research may focus on the development of methods for the synthesis of these derivatives and the study of their properties . Furthermore, the use of high-resolution mass spectrometry and isotope labeling techniques could be explored to identify labile imines as their oxazolidin-5-one derivatives in heated reaction systems .
properties
IUPAC Name |
3-trityl-1,3-oxazolidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-16-23(17-25-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBYZUIPXPCOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427783 |
Source
|
Record name | 3-trityl-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115011-73-9 |
Source
|
Record name | 3-trityl-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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